molecular formula C20H17F3N2O3S B2631352 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 301176-61-4

2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Cat. No. B2631352
M. Wt: 422.42
InChI Key: VGJVEWRYIVDUHP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a synthetic compound with a complex structure. It combines elements from various chemical classes, including phenols, thiazoles, and acetamides. Its systematic name reflects its substituents and functional groups.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the methoxyphenoxy group, the thiazole ring, and the trifluoromethylbenzyl moiety. Researchers have explored different synthetic routes, optimizing yields and purity. Notably, the synthesis may require protecting groups and specific reagents to achieve the desired product.



Molecular Structure Analysis

The molecular formula of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is C₁₉H₁₆F₃N₂O₃S₂ . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into its conformation and stereochemistry.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as hydrolysis, oxidation, or nucleophilic substitutions. Investigating its reactivity under different conditions is crucial for understanding its behavior in biological systems and potential applications.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under various conditions (pH, temperature, light).

  • Spectroscopic Data : Collect UV-Vis, IR, and NMR spectra to characterize its functional groups.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Consider its environmental persistence and potential harm.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.


Future Directions


  • Biological Activity : Investigate its pharmacological effects (e.g., anticancer, antimicrobial).

  • Structure-Activity Relationship : Explore analogs to optimize potency and selectivity.

  • Formulation : Develop suitable formulations (e.g., oral, injectable) for therapeutic use.


Remember that this analysis is based on existing knowledge, and further research is necessary to fully understand the compound’s properties and potential applications. For more detailed information, consult relevant scientific literature12.


properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c1-27-15-5-7-16(8-6-15)28-12-18(26)25-19-24-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJVEWRYIVDUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

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